XLogP3 Lipophilicity Advantage Over Non-Ethylated and Non-Fluorinated Analogs
The target compound exhibits a computed XLogP3 of 1.9, which is 0.8 log units higher than 1-(6-fluoropyridin-2-yl)piperazine (XLogP3 1.1) and 1.2 log units higher than 1-(2-pyridyl)piperazine (XLogP3 0.7) [1]. This difference corresponds to an approximately 6.3-fold increase in lipophilicity relative to the non-ethylated fluorinated analog and a ~15.8-fold increase relative to the non-fluorinated analog, as calculated from the relationship ΔlogP = log(ratio of partition coefficients).
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Comparator 1: 1-(6-Fluoropyridin-2-yl)piperazine (XLogP3 1.1); Comparator 2: 1-(2-Pyridyl)piperazine (XLogP3 0.7) |
| Quantified Difference | ΔXLogP3 = +0.8 vs. Comparator 1; ΔXLogP3 = +1.2 vs. Comparator 2 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and blood-brain barrier penetration, which is critical for CNS-targeted drug discovery programs.
- [1] PubChem CID 61230129, CID 3728818, CID 94459: Computed XLogP3 values. National Center for Biotechnology Information, 2025. View Source
